molecular formula C13H18N2 B14044241 Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane

Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane

Cat. No.: B14044241
M. Wt: 202.30 g/mol
InChI Key: FDJWALJYVQIPDI-QWHCGFSZSA-N
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Description

Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[420]octane is a bicyclic compound that features a diazabicyclo structure with a benzyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane typically involves the formation of the bicyclic structure followed by the introduction of the benzyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo structure. The benzyl group can then be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents such as sodium hydride and benzyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with benzyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Rac-(1R,6S)-2-azabicyclo[4.2.0]octane
  • Rac-(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride
  • Rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride

Uniqueness

Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[420]octane is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-9-8-14-12-6-7-13(12)15/h1-5,12-14H,6-10H2/t12-,13+/m0/s1

InChI Key

FDJWALJYVQIPDI-QWHCGFSZSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]1NCCN2CC3=CC=CC=C3

Canonical SMILES

C1CC2C1NCCN2CC3=CC=CC=C3

Origin of Product

United States

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